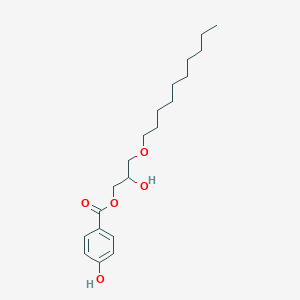
3-(Decyloxy)-2-hydroxypropyl 4-hydroxybenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Decyloxy)-2-hydroxypropyl 4-hydroxybenzoate is an organic compound that belongs to the class of hydroxybenzoates. This compound is characterized by the presence of a decyloxy group attached to the 3-position of a hydroxypropyl chain, which is further connected to a 4-hydroxybenzoate moiety. Hydroxybenzoates are known for their diverse applications in various fields, including pharmaceuticals, cosmetics, and industrial processes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Decyloxy)-2-hydroxypropyl 4-hydroxybenzoate typically involves the esterification of 4-hydroxybenzoic acid with 3-(decyloxy)-2-hydroxypropanol. The reaction is usually carried out in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. Additionally, the use of environmentally friendly solvents and catalysts can further enhance the sustainability of the production process.
化学反応の分析
Types of Reactions
3-(Decyloxy)-2-hydroxypropyl 4-hydroxybenzoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups in the compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic substitution reactions often require reagents like nitric acid (HNO₃) for nitration, sulfuric acid (H₂SO₄) for sulfonation, and halogens (Cl₂, Br₂) for halogenation.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of nitro, sulfo, or halogenated derivatives.
科学的研究の応用
3-(Decyloxy)-2-hydroxypropyl 4-hydroxybenzoate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential use in drug delivery systems and as a pharmaceutical excipient.
Industry: Utilized in the formulation of cosmetics, personal care products, and as a stabilizer in various industrial processes.
作用機序
The mechanism of action of 3-(Decyloxy)-2-hydroxypropyl 4-hydroxybenzoate involves its interaction with specific molecular targets and pathways. The hydroxyl and ester groups in the compound can form hydrogen bonds and other non-covalent interactions with biological macromolecules, such as proteins and nucleic acids. These interactions can modulate the activity of enzymes, receptors, and other cellular components, leading to various biological effects.
類似化合物との比較
Similar Compounds
4-Hydroxybenzoic acid: A precursor to many hydroxybenzoate derivatives, known for its use in the synthesis of parabens.
3-Hydroxybenzoic acid: An isomer of 4-hydroxybenzoic acid with similar chemical properties.
2-Hydroxybenzoic acid (Salicylic acid): Known for its use in pharmaceuticals, particularly in the formulation of aspirin.
Uniqueness
3-(Decyloxy)-2-hydroxypropyl 4-hydroxybenzoate is unique due to the presence of the decyloxy group, which imparts distinct physicochemical properties, such as increased hydrophobicity and potential for enhanced biological activity. This makes it a valuable compound for various applications in research and industry.
特性
CAS番号 |
106822-70-2 |
|---|---|
分子式 |
C20H32O5 |
分子量 |
352.5 g/mol |
IUPAC名 |
(3-decoxy-2-hydroxypropyl) 4-hydroxybenzoate |
InChI |
InChI=1S/C20H32O5/c1-2-3-4-5-6-7-8-9-14-24-15-19(22)16-25-20(23)17-10-12-18(21)13-11-17/h10-13,19,21-22H,2-9,14-16H2,1H3 |
InChIキー |
AYHKEANDVKPHTB-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCOCC(COC(=O)C1=CC=C(C=C1)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



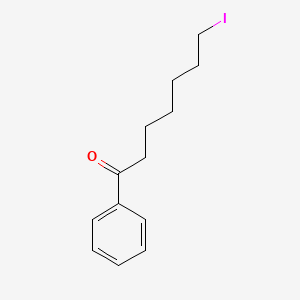
![7,7,8,8-Tetramethyl-7,8-disilabicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B14327110.png)
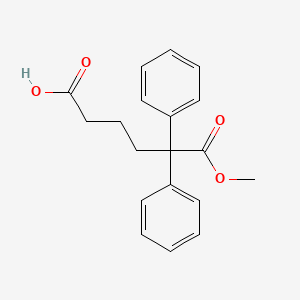
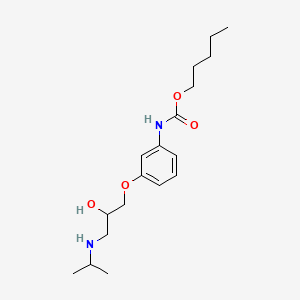
![1-[(Naphthalen-2-yl)amino]-1-phenylhept-6-en-3-one](/img/structure/B14327123.png)
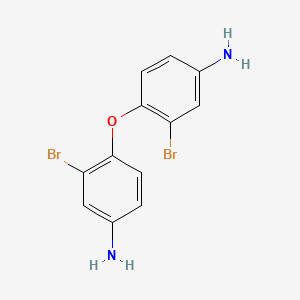

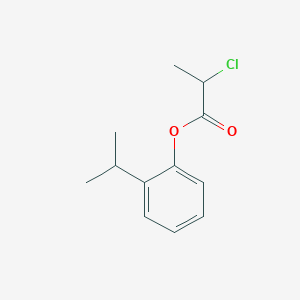
![2-[(4-fluoro-5,6,7,8-tetrahydronaphthalen-1-yl)methyl]benzoic Acid](/img/structure/B14327142.png)
![(1-Benzyl-1H-benzo[D]imidazol-2-YL)methanamine hydrochloride](/img/structure/B14327143.png)
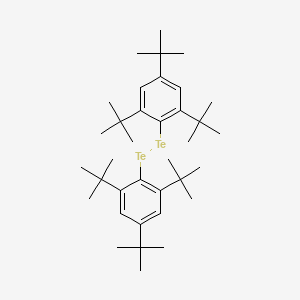
![4-(2-{4-[(2H-1,3,2-Benzodioxaborol-2-yl)oxy]phenyl}propan-2-yl)phenol](/img/structure/B14327151.png)
![4-[(4-Methoxyphenyl)methylidene]oxolane-2,3-dione](/img/structure/B14327161.png)
